4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 727386-35-8
VCID: VC21511005
InChI: InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.5g/mol

4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol

CAS No.: 727386-35-8

Cat. No.: VC21511005

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.5g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol - 727386-35-8

Specification

CAS No. 727386-35-8
Molecular Formula C21H16N2O3S2
Molecular Weight 408.5g/mol
IUPAC Name 4-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol
Standard InChI InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2
Standard InChI Key LUPRGWWYZAYQSZ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO

Introduction

4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a unique combination of functional groups, including a naphthalenesulfonyl moiety and a benzimidazole unit. This compound belongs to the class of sulfonamides and benzimidazole derivatives, which are known for their biological activities. The presence of a butynol group adds to its structural complexity, potentially influencing its reactivity and biological properties.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation, revealing characteristic peaks corresponding to various functional groups.

Synthesis and Purification

The synthesis of this compound involves multiple steps, typically carried out under controlled conditions using solvents like dimethylformamide or ethanol. Catalysts such as triethylamine or sodium hydride may be required to facilitate nucleophilic attacks. Purification methods include column chromatography or recrystallization to isolate the final product in high yield.

Mechanism of Action

The compound's mechanism of action primarily involves interactions with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic components. Preliminary studies suggest it may exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.

Potential Applications

Research continues into optimizing its efficacy and understanding its full range of applications, particularly in medicinal chemistry for the development of new therapeutic agents.

Research Findings and Studies

Studies on benzimidazole derivatives, including this compound, have been published in journals such as Molecules and ACS Omega, detailing synthetic pathways and biological evaluations. These studies highlight the potential of such compounds in various therapeutic applications.

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